tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Overview
Description
“tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate” is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs . It is also used in the synthesis of different benzohydrols, which are intermediates in preparations of nefopam .
Synthesis Analysis
Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve the use of ketoreductases for chiral selective reduction .Scientific Research Applications
Synthesis and Chemical Transformations
- tert-Butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, Bingbing Zhao et al. (2017) have reported its use in the synthesis of omisertinib (AZD9291), a compound with significant biological activity. They developed a rapid synthetic method for this compound, achieving a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Use in Organic Synthesis
- Xavier Guinchard et al. (2005) described tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to this compound, as being useful in organic synthesis. These compounds were prepared from aldehydes and tert-butyl N-hydroxycarbamate and used as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).
Enzymatic Kinetic Resolution
- In the field of chiral chemistry, Leandro Piovan et al. (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a closely related compound. They used Candida antarctica lipase B (CAL-B) for transesterification, achieving excellent enantioselectivity and yielding optically pure (R)- and (S)-enantiomers (Piovan et al., 2011).
Intermediate in Synthesis of Chiral Organoselenanes and Organotelluranes
- The above-mentioned study by Piovan et al. is particularly noteworthy because the resulting (R)- and (S)-enantiomers of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were further used to synthesize chiral organoselenanes and organotelluranes. This showcases the compound's role as a versatile intermediate in the synthesis of complex chiral molecules (Piovan et al., 2011).
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLVVSVSXNJDS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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